Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(pyridin-4-yl)acetate
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Description
Scientific Research Applications
Catalytic Activity in Organic Synthesis
The synthesis and polymerization of related compounds demonstrate their utility in catalyzing organic reactions. For example, the synthesis of polymethacrylates containing a 4-amino-pyridyl derivative showcases their effectiveness as catalysts in acylation chemistry. These compounds self-activate through neighboring group effects, indicating their potential in facilitating various chemical transformations (Mennenga, Dorn, Menzel, & Ritter, 2015).
Auxiliary Agents in Phase Separation
Research has identified certain compounds as effective auxiliary agents in the liquid-liquid phase separation of mixtures. For instance, HEPES-Na has been found to induce phase splitting in aqueous solutions of certain solvents, demonstrating the potential of these compounds in separation processes (Gupta, Fang, Taha, & Lee, 2016).
Synthesis of Macroporous Polymer-supported Reagents
The preparation of N,N'-Bis(4-pyridinyl)piperazine and its application in creating polymer-supported catalysts for organic synthesis highlights another area of application. These catalysts exhibit high activity in acetylation reactions, pointing to their utility in streamlining synthetic pathways (Huang, Zheng, Zhang, & Sun, 2000).
Learning and Memory Facilitation
In the realm of neuroscience, derivatives of piperazine have been studied for their effects on learning and memory facilitation in mice. This research provides a foundation for exploring the potential therapeutic applications of these compounds in treating cognitive disorders (Li Ming-zhu, 2012).
Structural Analysis
The crystal and molecular structure analysis of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate offers insights into the physicochemical properties of similar compounds. Such studies are crucial for understanding the interactions and reactivity of these molecules in various contexts (Mamat, Flemming, & Köckerling, 2012).
properties
IUPAC Name |
sodium;2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-pyridin-4-ylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4.Na/c1-16(2,3)23-15(22)19-10-8-18(9-11-19)13(14(20)21)12-4-6-17-7-5-12;/h4-7,13H,8-11H2,1-3H3,(H,20,21);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRAQJRKBGLWAC-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=NC=C2)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N3NaO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(pyridin-4-yl)acetate |
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